1-(3-Bromo-propoxy)-2,3-dimethyl-benzene
Overview
Description
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-propoxy group and two methyl groups at the 2 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylphenol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-alkoxy-propoxy)-2,3-dimethyl-benzene, 1-(3-amino-propoxy)-2,3-dimethyl-benzene, and 1-(3-thio-propoxy)-2,3-dimethyl-benzene.
Oxidation: Products include this compound-1-ol and this compound-1-one.
Reduction: The major product is 1-(propoxy)-2,3-dimethyl-benzene.
Scientific Research Applications
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-propoxy)-2,3-dimethyl-benzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the dimethyl substitution on the benzene ring.
3-Phenoxypropyl Bromide: Contains a phenoxy group instead of the dimethyl-substituted benzene ring.
1-(3-Bromopropoxy)-3-methylbenzene: Similar but with only one methyl group on the benzene ring.
Uniqueness
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene is unique due to the presence of both the 3-bromo-propoxy group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(3-bromopropoxy)-2,3-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLOZXIOCMMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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